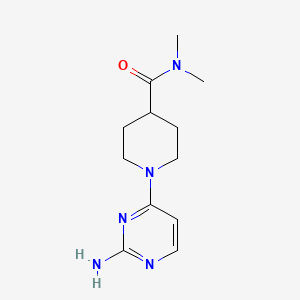

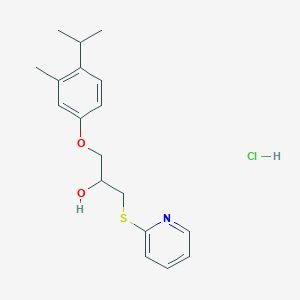

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2-aminopyrimidin-4-yl)ethanone” is a related compound . It has a molecular weight of 137.14 and is a solid at room temperature . It’s used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide” were not found, there are general methods for synthesizing similar compounds. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of “1-(2-aminopyrimidin-4-yl)ethanone” consists of a pyrimidine ring attached to an ethanone group . Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent provides 4-arylquinolines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-aminopyrimidin-4-yl)ethanone” include a molecular weight of 137.14, and it exists as a solid at room temperature .

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of compounds related to 1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide and their structural analyses provide insight into their potential applications in various scientific fields. One study focused on the synthesis and crystal structure of a compound closely related to the title compound, highlighting the importance of X-ray diffraction analysis for determining molecular structure and potential interactions for further applications in material science and drug design (Ji, 2006).

Antitumor Activity

Research into substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides has identified them as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines. This suggests potential applications in the development of new cancer therapies (Lombardo et al., 2004).

Amplification of Antibiotics

Compounds with aminopyrimidinyl moieties have been investigated for their ability to amplify the effects of antibiotics like phleomycin against bacterial strains such as Escherichia coli. This suggests a potential application in enhancing the efficacy of existing antibiotic treatments (Brown & Cowden, 1982).

Anticancer Activity and Non-Linear Optical (NLO) Properties

The synthesis and characterization of compounds incorporating aminopyrimidinyl moieties have shown promising results in terms of anticancer activity and NLO properties. Such compounds have potential applications in the development of new anticancer drugs and materials with specialized optical properties (Jayarajan et al., 2019).

Oxidation Studies for Environmental Applications

Kinetic and mechanistic studies on the oxidation of substituted azinyl formamidines, including aminopyrimidinyl derivatives, by permanganate in aqueous media have been conducted. These studies have implications for environmental chemistry, particularly in the degradation of pollutants (Fawzy & Shaaban, 2014).

Heterocyclic Synthesis

The utility of enaminonitriles in the synthesis of new heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been explored. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents (Fadda et al., 2012).

将来の方向性

The future directions in the design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and finally, anti-inflammatory and hormonal drugs .

作用機序

Target of Action

Compounds with a similar structure, such as 2-aminopyrimidin-4-yl derivatives, have been reported to inhibit protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (potentially protein kinases) and induce changes that affect cellular processes .

Biochemical Pathways

Given its potential role as a protein kinase inhibitor, it may impact pathways regulated by these kinases .

Pharmacokinetics

Related compounds have been synthesized and evaluated for their metabolic stability .

Result of Action

Based on the potential targets, it may influence cell growth, differentiation, and apoptosis .

Action Environment

The storage conditions for a related compound suggest that it should be kept in a dark place and under an inert atmosphere .

特性

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-N,N-dimethylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O/c1-16(2)11(18)9-4-7-17(8-5-9)10-3-6-14-12(13)15-10/h3,6,9H,4-5,7-8H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGUTLVHKKGKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)C2=NC(=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2-Hydroxy-3-methoxyphenyl)-3-phenyl-2-pyrazolinyl]butan-1-one](/img/structure/B2970397.png)

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2970411.png)

![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)